Cas no 18944-77-9 (2-Fluorocinnamic acid)

2-Fluorocinnamic acid 化学的及び物理的性質
名前と識別子
-
- o-fluorocinnamic acid
- 2-fluoro-trans-cinnamic acid
- EINECS 242-697-6
- (E)-3-(2-Fluorophenyl)propenoic acid
- 2-Fluorocinnamic acid
- AMY3986
- MFCD00004370
- (E)-3-(2-Fluorophenyl)acrylic acid
- (2E)-3-(2-Fluorophenyl)-2-propenoic acid
- BBL016304
- EN300-344859
- STK399773
- (e)-3-(2-fluoro-phenyl)-acrylic acid
- NSC-73989
- (E)-3-(2-fluorophenyl)prop-2-enoic acid
- (E)-2-FLUOROCINNAMIC ACID
- 2-Propenoic acid, 3-(2-fluorophenyl)-
- F0248
- trans-2-fluoro-cinnamic acid
- AC7832
- NSC 73989
- AC-14118
- 3-(2-fluoro-phenyl)-acrylic acid
- J-800234
- 451-69-4
- Cinnamic acid, o-fluoro-
- Cinnamic acid, o-fluoro-, (Z)-
- J-640233
- 3-(2-Fluorophenyl)acrylic acid
- MS-10591
- ortho-Fluorocinnamate
- 2-Fluorocinnamic acid, 98%
- AB01331330-02
- 18944-77-9
- o-Fluorzimtsaure
- 2-PROPENOIC ACID, 3-(2-FLUOROPHENYL)-, (2E)-
- InChI=1/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
- F0001-0681
- AKOS000113544
- IOUDZAFBPDDAMK-AATRIKPKSA-
- 20595-29-3
- SCHEMBL79637
- EINECS 207-195-3
- NCGC00337139-01
- Q-102018
- (2E)-3-(2-fluorophenyl)prop-2-enoic acid
- A826732
- DTXSID601274238
- NSC73989
- NS00043519
- 3-(2-Fluorophenyl)propenoic acid
- (E)-3-(2-Fluorophenyl)acrylicacid
- 3-(2-fluorophenyl)-2-propenoic acid
- CS-W014304
- BRN 1863963
- Z2573655240
- ALBB-011736
- propenoic acid, 3-(2-fluorophenyl)-
-
- MDL: MFCD00004370
- インチ: InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
- InChIKey: IOUDZAFBPDDAMK-AATRIKPKSA-N
- ほほえんだ: C1=CC=C(C(=C1)/C=C/C(=O)O)F
計算された属性
- せいみつぶんしりょう: 166.04300
- どういたいしつりょう: 166.04300762g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- PSA: 37.30000
- LogP: 1.92350
2-Fluorocinnamic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0001-0681-0.25g |
2-Fluorocinnamic acid |
18944-77-9 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
Enamine | EN300-344859-0.1g |
(2E)-3-(2-fluorophenyl)prop-2-enoic acid |
18944-77-9 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Life Chemicals | F0001-0681-0.5g |
2-Fluorocinnamic acid |
18944-77-9 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
TRC | E286031-500mg |
(E)-3-(2-Fluorophenyl)acrylic Acid |
18944-77-9 | 500mg |
$ 65.00 | 2022-06-05 | ||
Ambeed | A523000-5g |
(E)-3-(2-Fluorophenyl)acrylic acid |
18944-77-9 | 98% | 5g |
$12.0 | 2025-02-25 | |
Enamine | EN300-344859-25.0g |
(2E)-3-(2-fluorophenyl)prop-2-enoic acid |
18944-77-9 | 95.0% | 25.0g |
$36.0 | 2025-03-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F182387-25g |
2-Fluorocinnamic acid |
18944-77-9 | 97% | 25g |
¥216.90 | 2023-09-02 | |
Ambeed | A523000-100g |
(E)-3-(2-Fluorophenyl)acrylic acid |
18944-77-9 | 98% | 100g |
$121.0 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1147639-100g |
(E)-3-(2-Fluorophenyl)acrylic acid |
18944-77-9 | 98% | 100g |
¥947 | 2023-04-15 | |
Enamine | EN300-344859-5g |
(2E)-3-(2-fluorophenyl)prop-2-enoic acid |
18944-77-9 | 97% | 5g |
$26.0 | 2023-09-03 |
2-Fluorocinnamic acid 関連文献
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Eric Hendrickx,Yadong Zhang,Kyle B. Ferrio,Jon A. Herlocker,Jeff Anderson,Neal R. Armstrong,Eugene A. Mash,André P. Persoons,Nasser Peyghambarian,Bernard Kippelen J. Mater. Chem. 1999 9 2251
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2. Determination of C∶H∶O∶N ratios in solid organic compounds by laser-induced plasma spectroscopyMichael Tran,Qing Sun,Benjamin W. Smith,James D. Winefordner J. Anal. At. Spectrom. 2001 16 628
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Xiaodong Bu,Tiebang Wang,Gene Hall J. Anal. At. Spectrom. 2003 18 1443
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4. Anthranilic acid-based inhibitors of phosphodiesterase: Design, synthesis, and bioactive evaluationYih-Dih Cheng,Tsong-Long Hwang,Han-Hsiang Wang,Tai-Long Pan,Chin-Chung Wu,Wen-Yi Chang,Yi-Ting Liu,Tzu-Chi Chu,Pei-Wen Hsieh Org. Biomol. Chem. 2011 9 7113
-
Shaunak Chakraborty,Gautam R. Desiraju CrystEngComm 2018 20 2793
2-Fluorocinnamic acidに関する追加情報
Exploring o-Fluorocinnamic Acid (CAS 18944-77-9): Properties, Applications, and Market Insights
o-Fluorocinnamic acid (CAS 18944-77-9), a fluorinated derivative of cinnamic acid, has garnered significant attention in pharmaceutical and material science research due to its unique structural and electronic properties. This aromatic compound, characterized by a fluorine atom at the ortho position of the phenyl ring, serves as a versatile building block for synthesizing bioactive molecules and advanced materials. Researchers and industry professionals frequently search for terms like "o-fluorocinnamic acid synthesis", "CAS 18944-77-9 applications", and "fluorinated cinnamic acid derivatives", reflecting its growing relevance in modern chemistry.
The molecular structure of o-fluorocinnamic acid combines a carboxylic acid functional group with a fluorine-substituted phenyl ring, creating distinct physicochemical characteristics. Key properties include a melting point range of 120-123°C and moderate solubility in polar organic solvents, making it suitable for various synthetic protocols. Recent studies highlight its role in designing photoactive compounds, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic materials, aligning with the global push for sustainable energy solutions.
In pharmaceutical applications, o-fluorocinnamic acid serves as a crucial intermediate for creating potential drug candidates. Its fluorinated aromatic system enhances metabolic stability and bioavailability, addressing common challenges in medicinal chemistry. Current research explores its incorporation into anti-inflammatory agents and antimicrobial compounds, responding to the urgent need for novel therapeutic options in an era of increasing antibiotic resistance. The compound's ability to participate in Heck coupling and other palladium-catalyzed reactions further expands its utility in complex molecule construction.
The market for fluorinated organic compounds like o-fluorocinnamic acid has shown steady growth, driven by demand from the pharmaceutical and specialty chemicals sectors. Analytical techniques such as HPLC and NMR (commonly searched alongside this compound) ensure quality control in commercial production. Environmentally conscious synthesis methods, including microwave-assisted reactions and catalytic fluorination, represent current industry trends that reduce waste and energy consumption – topics frequently discussed in green chemistry forums.
Emerging applications in agrochemicals and flavor/fragrance industries demonstrate the compound's expanding commercial potential. Its derivatives show promise as plant growth regulators and as precursors for novel aromatic ingredients. The electron-withdrawing effect of the ortho-fluorine substituent makes it particularly valuable for designing compounds with specific electronic properties, relevant to materials science innovations. Safety data indicates proper handling procedures should be followed, though it doesn't fall under hazardous material classifications.
Recent patent literature reveals growing intellectual property activity surrounding o-fluorocinnamic acid derivatives, particularly in Asia-Pacific markets. Academic publications continue to explore its photochemical behavior and potential in polymer chemistry, addressing questions about "fluorocinnamic acid UV absorption" and "fluorescence properties" commonly searched by researchers. The compound's compatibility with click chemistry approaches further enhances its appeal for combinatorial library synthesis in drug discovery programs.
Quality specifications for commercial o-fluorocinnamic acid typically require ≥98% purity, with analytical certificates available from reputable suppliers. Storage recommendations suggest keeping the material in cool, dry conditions away from strong oxidizers. Current price trends reflect the compound's niche status, with costs influenced by fluorine raw material availability and regional production capacities. The development of more efficient synthetic routes remains an active area of investigation to improve accessibility for research and industrial applications.
Future directions for CAS 18944-77-9 research may include exploration of its biological activity against emerging pathogens and investigation into its potential as a building block for conductive polymers. The compound's unique combination of aromaticity and fluorine substitution continues to inspire innovative applications across multiple scientific disciplines, ensuring its ongoing importance in chemical research and development.
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